molecular formula C10H16O2 B1204395 Sebacil CAS No. 96-01-5

Sebacil

Cat. No.: B1204395
CAS No.: 96-01-5
M. Wt: 168.23 g/mol
InChI Key: HLPUHEJQIIHQDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sebacil, also known as this compound, is a useful research compound. Its molecular formula is C10H16O2 and its molecular weight is 168.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 90292. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Veterinary Drug -> INSECTICIDE; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

96-01-5

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

cyclodecane-1,2-dione

InChI

InChI=1S/C10H16O2/c11-9-7-5-3-1-2-4-6-8-10(9)12/h1-8H2

InChI Key

HLPUHEJQIIHQDF-UHFFFAOYSA-N

SMILES

C1CCCCC(=O)C(=O)CCC1

Canonical SMILES

C1CCCCC(=O)C(=O)CCC1

melting_point

40.5 °C

Key on ui other cas no.

96-01-5

Synonyms

Bay 77488
Baythion
phenylglyoxylonitrile oxime O,O-diethylphosphorothioate
phoxim
Sebacil
Sebacil Pour-on
Valekson
Valexon

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1.40 grams (10 millimoles) of cyclodecane, 0.13 gram (0.8 millimole) of N-hydroxyphthalimide, 0.015 gram (0.06 millimole) of Co(AA)2 and 25 milliliters of acetic acid was stirred in an oxygen atmosphere at a temperature of 100° C. for six hours. As a result, cyclodecane was transformed into cyclodecanone (yield 39%), sebacic acid (yield 48%) and cyclodecanedione (yield 5%) with a transformation rate of 96%.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
0.13 g
Type
reactant
Reaction Step One
[Compound]
Name
Co(AA)2
Quantity
0.015 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
39%
Yield
48%
Yield
5%

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